rel-Biperiden EP impurity A-d5

CAS No.:

Cat. No.: VC16666263

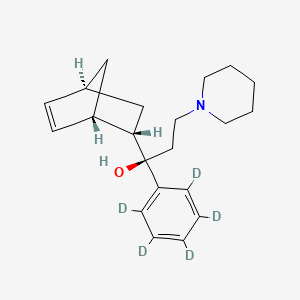

Molecular Formula: C21H29NO

Molecular Weight: 316.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H29NO |

|---|---|

| Molecular Weight | 316.5 g/mol |

| IUPAC Name | (1R)-1-[(1S,2S,4S)-2-bicyclo[2.2.1]hept-5-enyl]-1-(2,3,4,5,6-pentadeuteriophenyl)-3-piperidin-1-ylpropan-1-ol |

| Standard InChI | InChI=1S/C21H29NO/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2/t17-,18+,20-,21-/m0/s1/i1D,3D,4D,7D,8D |

| Standard InChI Key | YSXKPIUOCJLQIE-LUEZOWOASA-N |

| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@](CCN2CCCCC2)([C@H]3C[C@@H]4C[C@H]3C=C4)O)[2H])[2H] |

| Canonical SMILES | C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O |

Introduction

Analytical and Pharmacological Applications

Role in Pharmacokinetic Studies

Deuterium labeling enables precise tracking of Biperiden’s absorption, distribution, metabolism, and excretion (ADME) profiles. Studies utilizing rel-Biperiden EP impurity A-d5 have revealed:

-

Extended half-life: Deuterium reduces cytochrome P450-mediated metabolism, prolonging detectable plasma concentrations.

-

Metabolic pathway elucidation: Distinct isotopic signatures help identify phase I and II metabolites in hepatic microsomal assays.

Analytical Standard in Quality Control

As an impurity standard, rel-Biperiden EP impurity A-d5 is indispensable for:

-

Method validation: Ensuring accuracy and precision in HPLC and LC-MS assays.

-

Regulatory compliance: Meeting European Pharmacopoeia (EP) specifications for Biperiden-based formulations .

Comparison with Structurally Related Compounds

The table below contrasts rel-Biperiden EP impurity A-d5 with other anticholinergic agents and deuterated pharmaceuticals:

| Compound | Structure Similarity | Primary Use | Unique Features |

|---|---|---|---|

| Biperiden | High | Parkinson’s disease | Non-deuterated, shorter detection window |

| Trihexyphenidyl | Moderate | Drug-induced parkinsonism | Lower M1 selectivity |

| rel-Biperiden EP impurity B-d5 | High | Analytical research | Deuterated at different positions |

| Benztropine | Moderate | Parkinsonism and dystonia | Dual DAT/SERT inhibition |

rel-Biperiden EP impurity A-d5 distinguishes itself through its isotopic labeling strategy, which optimizes it for high-sensitivity assays without compromising biological relevance .

Future Directions in Research

Emerging applications for rel-Biperiden EP impurity A-d5 include:

-

Tracer studies in neuroimaging: Leveraging deuterium’s stability for positron emission tomography (PET) ligand development.

-

Drug-drug interaction assays: Assessing how Biperiden interacts with newer antiparkinsonian therapies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume